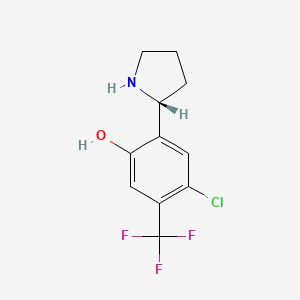
(R)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a trifluoromethyl group, and a phenol moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydrocarbons
Substitution: Various substituted phenols
Scientific Research Applications
Chemistry
In organic chemistry, ®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is used as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity.
Medicine
In medicinal chemistry, it serves as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to its structural similarity to neurotransmitters .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily . The chloro group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-4-Chloro-2-(pyrrolidin-2-yl)phenol
- ®-4-Chloro-2-(pyrrolidin-2-yl)-5-methylphenol
- ®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)aniline
Uniqueness
®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
Properties
Molecular Formula |
C11H11ClF3NO |
|---|---|
Molecular Weight |
265.66 g/mol |
IUPAC Name |
4-chloro-2-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11ClF3NO/c12-8-4-6(9-2-1-3-16-9)10(17)5-7(8)11(13,14)15/h4-5,9,16-17H,1-3H2/t9-/m1/s1 |
InChI Key |
SLTYSNFBYAHMIK-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2O)C(F)(F)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















